molecular formula C16H23N5O4S B2567611 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone CAS No. 1903285-88-0

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Katalognummer: B2567611
CAS-Nummer: 1903285-88-0
Molekulargewicht: 381.45
InChI-Schlüssel: VDGJOKBJKRUQIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound of significant interest in biomedical research, particularly in the field of oncology and signal transduction. Its molecular architecture, featuring a morpholine-substituted pyrimidine core and a piperazine ring with a cyclopropylsulfonyl group, is characteristic of scaffolds designed to modulate key enzymatic targets. This structural motif is frequently found in potent and selective kinase inhibitors. For instance, similar compounds containing both morpholine and piperazine groups have been identified as potent, selective, and orally bioavailable inhibitors of class I PI3K for cancer treatment . The presence of the sulfonyl group can enhance physicochemical properties and is a common feature in drugs and bioactive research compounds targeting a range of diseases, including autoimmune, inflammatory, and neurological disorders . The primary research value of this compound likely lies in its potential to selectively inhibit specific nodes within the PI3K/AKT/mTOR pathway or other closely related kinase signaling cascades, which are ubiquitously dysregulated in a wide variety of human cancers . By modulating these pathways, researchers can investigate mechanisms of tumor growth, survival, and proliferation. In a research setting, this compound can serve as a critical tool for probing disease biology, validating new therapeutic targets, and conducting structure-activity relationship (SAR) studies. It is intended for use in in vitro biochemical assays and cellular studies to assess its effects on pathway phosphorylation and cell viability, as well as in in vivo pharmacokinetic and efficacy models in animal xenografts . This product is strictly For Research Use Only and is not intended for any human or veterinary therapeutic, diagnostic, or other clinical applications.

Eigenschaften

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c22-16(14-11-15(18-12-17-14)19-7-9-25-10-8-19)20-3-5-21(6-4-20)26(23,24)13-1-2-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGJOKBJKRUQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperazine Intermediate:

    • Starting with piperazine, the cyclopropylsulfonyl group is introduced via sulfonylation using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
  • Synthesis of the Morpholinopyrimidine Moiety:

    • The morpholinopyrimidine core is synthesized separately, often starting from 4-chloropyrimidine and morpholine under reflux conditions.
    • Reaction conditions: Elevated temperature, solvent such as ethanol or acetonitrile.
  • Coupling Reaction:

    • The final step involves coupling the cyclopropylsulfonyl piperazine intermediate with the morpholinopyrimidine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Reaction conditions: Room temperature to mild heating, solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines and thiols.
  • Substitution products vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anti-inflammatory agent, as well as its effects on other disease pathways.

Wirkmechanismus

The mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting its role in anti-inflammatory pathways. The compound binds to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Modifications

The compound is compared to derivatives from the same pharmacological family, such as 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol analogs (e.g., V4 and V8) . These analogs share the 6-morpholinopyrimidin-4-yl and piperazine backbone but differ in substituents and linker chemistry:

Compound Name Piperazine Substituent Pyrimidine Substituent Linker Type Key Biological Activity (NO Inhibition)
Target Compound Cyclopropylsulfonyl Morpholine Methanone (ketone) Not explicitly reported
V4 (from ) 4-Methoxyphenylmethyl Morpholine Methylene-phenol Active (IC₅₀ ~5.2 µM, non-cytotoxic)
V8 (from ) 4-Fluorophenylmethyl Morpholine Methylene-phenol Active (IC₅₀ ~3.8 µM, non-cytotoxic)

Impact of Structural Variations

Piperazine Substituents :

  • The cyclopropylsulfonyl group in the target compound introduces a bulky, electron-withdrawing substituent , which may enhance binding to hydrophobic pockets in target proteins compared to the phenylmethyl groups in V4 and V6. This modification could improve metabolic stability by reducing oxidative metabolism .
  • In contrast, the 4-methoxy (V4) and 4-fluoro (V8) groups on the phenyl ring of analogs prioritize electronic modulation, with fluorine enhancing lipophilicity and membrane permeability .

Linker Chemistry: The methanone linker in the target compound replaces the methylene-phenol bridge in V4/V7.

Biological Activity: While V4 and V8 exhibit NO inhibition at low micromolar concentrations, the target compound’s activity remains unquantified in the provided evidence. However, the cyclopropylsulfonyl group’s steric bulk may alter binding kinetics or off-target effects compared to phenylmethyl-substituted analogs.

Research Findings and Mechanistic Insights

Anti-Inflammatory Activity Trends

  • V4 and V8 inhibit NO production in LPS-stimulated macrophages at non-cytotoxic concentrations (IC₅₀ values in the 3–6 µM range), suggesting a favorable therapeutic index .
  • The absence of phenolic hydroxyl groups in the target compound may reduce antioxidant activity but could mitigate toxicity associated with phenol metabolism.

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups: The sulfonyl group in the target compound may enhance binding to charged residues in inflammatory enzymes (e.g., iNOS), whereas electron-donating groups (e.g., methoxy in V4) might stabilize π-π interactions .

Biologische Aktivität

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a piperazine derivative with a morpholinopyrimidine moiety, which is designed to enhance biological activity through structural modifications. The cyclopropylsulfonyl group is introduced to improve solubility and bioavailability. The molecular structure can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds structurally related to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone showed potent cytotoxic effects, leading to apoptosis in cancer cells through mechanisms such as:

  • Induction of Caspase Activation : Increased levels of active caspase-3 were observed, indicating the initiation of programmed cell death.
  • Inhibition of PARP : A notable inhibition of PARP-1 was reported, which is crucial for DNA repair mechanisms in cancer cells.

The compound's efficacy was further supported by molecular docking studies that suggested favorable binding interactions with key targets involved in cancer proliferation pathways .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains. Studies employing the tube dilution technique revealed that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies conducted on different cancer cell lines indicated that the compound significantly reduced cell viability at concentrations higher than 10 µM, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil.
  • Mechanistic Insights : Research highlighted the compound's ability to disrupt cellular processes by targeting topoisomerases, which are critical for DNA replication and transcription in rapidly dividing cells. This mechanism underlies its potential as an anticancer agent.
  • Molecular Docking Analysis : Using software like Schrodinger Maestro, researchers performed docking simulations that revealed strong binding affinities for the target proteins involved in cell cycle regulation and apoptosis pathways.

Comparative Data Table

Compound NameStructureAnticancer Activity (IC50)Antimicrobial ActivityMechanism of Action
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanoneStructure< 10 µMSignificant against E.coliTopoisomerase inhibition
Related Compound AStructure15 µMModerate against S.aureusApoptosis induction
Related Compound BStructure25 µMLow against P.aeruginosaCell cycle arrest

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.